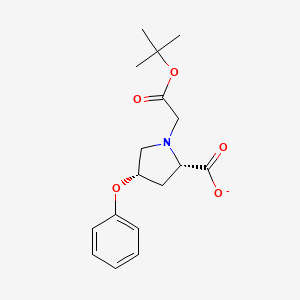
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is a chiral compound widely used in organic synthesis and pharmaceutical research. It is characterized by its pyrrolidine ring, which is substituted with a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable due to its stereochemistry, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid derivative.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, efficiency, and cost-effectiveness. Flow microreactor systems are often employed to enhance reaction efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials
Mecanismo De Acción
The mechanism of action of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl(2S,4R)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate: This compound differs in its stereochemistry, which can significantly impact its reactivity and biological activity.
Methyl(2S,4S)-N-boc-4-methoxy-2-pyrrolidinecarboxylate: The methoxy group replaces the phenoxy group, leading to different chemical properties and applications.
Methyl(2S,4S)-N-boc-4-hydroxy-2-pyrrolidinecarboxylate: The hydroxy group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity .
Uniqueness
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the phenoxy group, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C17H22NO5- |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(2S,4S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-15(19)11-18-10-13(9-14(18)16(20)21)22-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,21)/p-1/t13-,14-/m0/s1 |
Clave InChI |
PVLIINNDDQXEJT-KBPBESRZSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)CN1C[C@H](C[C@H]1C(=O)[O-])OC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)CN1CC(CC1C(=O)[O-])OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















